molecular formula C9H10O6S B1193960 3-(3-sulfooxyphenyl)propanoic Acid CAS No. 86321-32-6

3-(3-sulfooxyphenyl)propanoic Acid

Cat. No.: B1193960
CAS No.: 86321-32-6
M. Wt: 246.24 g/mol
InChI Key: IQWLPDPKVFZEOK-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propionic Acid sulfate is a metabolite of various phenols and glycosides. It is known for its role in the metabolism of certain phenolic compounds, including ferulic acid, dihydroferulic acid, and dihydrocaffeic acid . This compound is often studied for its biological activities and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Hydroxyphenyl)propionic Acid sulfate can be synthesized through both chemical and chemoenzymatic methods. The chemical synthesis typically involves the use of sulfur trioxide complexes, such as sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex . These reagents react with 3-(3-Hydroxyphenyl)propionic Acid under controlled conditions to form the sulfate ester.

In the chemoenzymatic approach, sulfotransferases, such as those from Desulfitobacterium hafniense, are used along with sulfate donors like p-nitrophenyl sulfate . This method is often preferred for its specificity and mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(3-Hydroxyphenyl)propionic Acid sulfate typically follows the chemical synthesis route due to its scalability. The process involves the reaction of 3-(3-Hydroxyphenyl)propionic Acid with sulfur trioxide complexes in large reactors, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)propionic Acid sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The sulfate ester can be reduced to the corresponding alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the sulfate group.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxyphenyl)propionic Acid sulfate is unique due to its specific sulfate ester group, which imparts distinct chemical and biological properties. Unlike its non-sulfated counterparts, this compound exhibits enhanced solubility and different metabolic pathways, making it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

3-(3-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLPDPKVFZEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235488
Record name 3-(3-Sulfooxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86321-32-6
Record name 3-(Sulfooxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86321-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Sulfooxyphenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Sulfooxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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